
GLP-1 receptor agonist 11
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glucagon-like peptide-1 receptor agonist 11 is a compound that mimics the action of the endogenous hormone glucagon-like peptide-1. This hormone is involved in the regulation of glucose metabolism and has significant therapeutic potential, particularly in the treatment of type 2 diabetes mellitus. Glucagon-like peptide-1 receptor agonists have been shown to promote insulin secretion, inhibit glucagon release, and slow gastric emptying, thereby helping to control blood glucose levels .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of glucagon-like peptide-1 receptor agonist 11 typically involves peptide synthesis techniques. These methods include solid-phase peptide synthesis, which allows for the sequential addition of amino acids to a growing peptide chain. The reaction conditions often involve the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .
Industrial Production Methods: Industrial production of glucagon-like peptide-1 receptor agonist 11 may involve large-scale solid-phase peptide synthesis or recombinant DNA technology. The latter involves the insertion of the gene encoding the peptide into a suitable expression system, such as bacteria or yeast, which then produce the peptide in large quantities. The peptide is subsequently purified using chromatographic techniques .
Analyse Des Réactions Chimiques
Types of Reactions: Glucagon-like peptide-1 receptor agonist 11 can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions can modify the peptide to enhance its stability, bioavailability, or therapeutic efficacy .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions, reducing agents like sodium borohydride for reduction reactions, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired modifications are achieved without degrading the peptide .
Major Products: The major products formed from these reactions are modified peptides with improved pharmacokinetic properties. For example, oxidation reactions can introduce disulfide bonds that enhance the stability of the peptide, while substitution reactions can introduce functional groups that improve its binding affinity to the glucagon-like peptide-1 receptor .
Applications De Recherche Scientifique
Glucagon-like peptide-1 receptor agonist 11 has a wide range of scientific research applications. In chemistry, it is used to study peptide synthesis and modification techniques. In biology, it is used to investigate the role of glucagon-like peptide-1 in glucose metabolism and its potential therapeutic applications. In medicine, it is used in the development of treatments for type 2 diabetes mellitus and obesity.
Mécanisme D'action
The mechanism of action of glucagon-like peptide-1 receptor agonist 11 involves its binding to the glucagon-like peptide-1 receptor, a G protein-coupled receptor expressed on pancreatic beta cells. This binding activates a signaling cascade that leads to the secretion of insulin, inhibition of glucagon release, and slowing of gastric emptying. The molecular targets involved in this pathway include adenylate cyclase, cyclic adenosine monophosphate, and protein kinase A. These molecules mediate the effects of glucagon-like peptide-1 receptor agonist 11 on glucose metabolism .
Comparaison Avec Des Composés Similaires
Glucagon-like peptide-1 receptor agonist 11 can be compared with other glucagon-like peptide-1 receptor agonists such as exendin-4, liraglutide, and semaglutide. While all these compounds share a similar mechanism of action, glucagon-like peptide-1 receptor agonist 11 may have unique properties that make it more effective or safer for certain patient populations. For example, it may have a longer half-life, greater binding affinity, or fewer side effects compared to other glucagon-like peptide-1 receptor agonists .
List of Similar Compounds:- Exendin-4
- Liraglutide
- Semaglutide
- Tirzepatide (a dual glucose-dependent insulinotropic polypeptide and glucagon-like peptide-1 receptor agonist)
Propriétés
Formule moléculaire |
C31H31ClFN3O4 |
|---|---|
Poids moléculaire |
564.0 g/mol |
Nom IUPAC |
2-[[4-[2-[(4-chloro-2-fluorophenyl)methoxy]phenyl]piperidin-1-yl]methyl]-3-[[(2S)-oxetan-2-yl]methyl]benzimidazole-5-carboxylic acid |
InChI |
InChI=1S/C31H31ClFN3O4/c32-23-7-5-22(26(33)16-23)19-40-29-4-2-1-3-25(29)20-9-12-35(13-10-20)18-30-34-27-8-6-21(31(37)38)15-28(27)36(30)17-24-11-14-39-24/h1-8,15-16,20,24H,9-14,17-19H2,(H,37,38)/t24-/m0/s1 |
Clé InChI |
BWGRQMSFZQCDNS-DEOSSOPVSA-N |
SMILES isomérique |
C1CO[C@@H]1CN2C3=C(C=CC(=C3)C(=O)O)N=C2CN4CCC(CC4)C5=CC=CC=C5OCC6=C(C=C(C=C6)Cl)F |
SMILES canonique |
C1CN(CCC1C2=CC=CC=C2OCC3=C(C=C(C=C3)Cl)F)CC4=NC5=C(N4CC6CCO6)C=C(C=C5)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


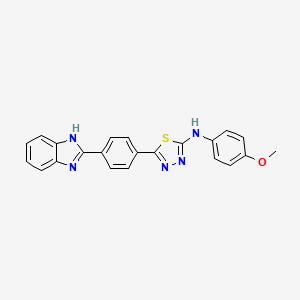



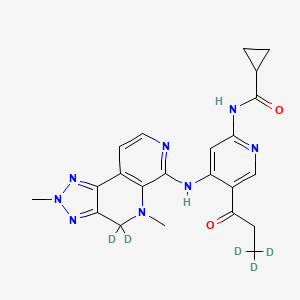
![(2S,4R)-1-[(2S)-2-(6-azidohexanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12377968.png)
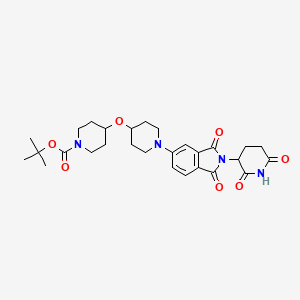
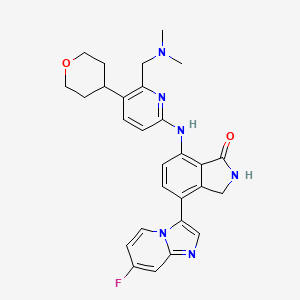
![disodium;6-[(5-chloro-2-hydroxy-3-sulfonatophenyl)diazenyl]-5-hydroxynaphthalene-1-sulfonate](/img/structure/B12377983.png)
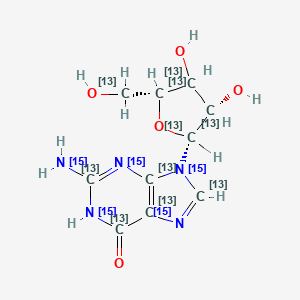
![N-[(2S)-1-(azetidin-1-yl)propan-2-yl]-5-[2-(3,5-dimethoxyanilino)pyrimidin-4-yl]-2-methylpyrazole-3-carboxamide](/img/structure/B12378000.png)
![2-[4-[2-[[(5S)-5-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-3-hydroxypropanoyl]amino]-2-methylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-6-aminohexanoyl]amino]-4-methylpentanoyl]amino]-2-methylpropanoyl]amino]-6-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-6-oxohexyl]amino]-2-oxoethyl]-7-(carboxymethyl)-1,4,7-triazonan-1-yl]acetic acid](/img/structure/B12378005.png)
![[(1S,4R,7R,9R,11R,12R)-4,9-dimethyl-13-methylidene-14-oxo-3,8,15-trioxatetracyclo[10.3.0.02,4.07,9]pentadecan-11-yl] acetate](/img/structure/B12378017.png)

